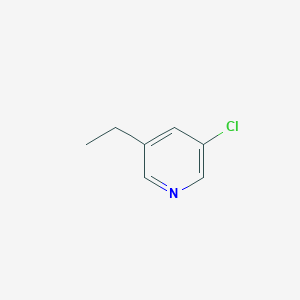

3-Chloro-5-ethylpyridine

Description

3-Chloro-5-ethylpyridine (CAS: 1335053-43-4) is a pyridine derivative featuring a chlorine atom at the 3-position and an ethyl group at the 5-position of the aromatic ring.

Properties

IUPAC Name |

3-chloro-5-ethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNXKHNMSSUKBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-5-ethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 5-ethylpyridine using a chlorinating agent such as phosphorus pentachloride or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic vapor phase synthesis. This method involves the reaction of acetaldehyde, formaldehyde, and ammonia in the presence of a catalyst. The process is conducted at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Chloro-5-ethylpyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The ethyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic medium.

Major Products:

- Substitution reactions yield derivatives such as 3-amino-5-ethylpyridine or 3-thio-5-ethylpyridine.

- Oxidation reactions produce compounds like 3-chloro-5-formylpyridine or 3-chloro-5-carboxypyridine.

Scientific Research Applications

3-Chloro-5-ethylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key pyridine derivatives with 3-Chloro-5-ethylpyridine:

| Compound Name | Substituents | CAS Number | Key Functional Features |

|---|---|---|---|

| This compound | Cl (C3), CH₂CH₃ (C5) | 1335053-43-4 | Ethyl group (electron-donating), chloro |

| 3-Chloro-5-(trifluoromethyl)pyridine | Cl (C3), CF₃ (C5) | 85148-26-1 | CF₃ (electron-withdrawing), enhances stability |

| 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine | Cl (C5), CH₂Cl (C2), CF₃ (C3) | 1227606-22-5 | Dual chloro groups, CF₃; higher reactivity |

| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Cl (C3), CF₃ (C5), COOCH₃ (C2) | N/A | Ester group; potential for further derivatization |

| 2-Amino-5-chloro-3-iodopyridine | NH₂ (C2), Cl (C5), I (C3) | N/A | Amino group (nucleophilic), iodine (leaving group) |

Physicochemical Properties

- Lipophilicity : Trifluoromethyl and chloromethyl substituents (e.g., 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine) increase hydrophobicity, whereas ethyl groups balance moderate lipophilicity .

Biological Activity

3-Chloro-5-ethylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHClN

- Molecular Weight : 155.60 g/mol

The presence of the chlorine atom and the ethyl group on the pyridine ring significantly influences its biological activity by affecting the compound's lipophilicity and ability to interact with biological membranes.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It primarily targets bacterial enzymes involved in critical metabolic pathways, particularly those associated with cell wall synthesis and fatty acid metabolism.

Mechanism of Action :

- Inhibition of Fatty Acid Synthase (FAS) : The compound has been shown to inhibit bacterial FAS, which is essential for synthesizing membrane components in both Gram-positive and Gram-negative bacteria. This inhibition leads to reduced cell viability and growth inhibition .

- Targeting Sfp-PPTase : this compound derivatives have been identified as potential inhibitors of Sfp-PPTase, an enzyme crucial for bacterial virulence and secondary metabolism .

Case Studies

- Study on Methicillin-resistant Staphylococcus aureus (MRSA) :

- Chemical Genetic Studies :

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the antibacterial efficacy of this compound derivatives. Modifications to the pyridine ring can enhance or diminish biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Significant loss of antibacterial activity |

| Methylation of nitrogen | Retained some activity |

| Alteration of thiourea group | Complete loss of activity |

These findings suggest that specific structural features are essential for maintaining antibacterial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.